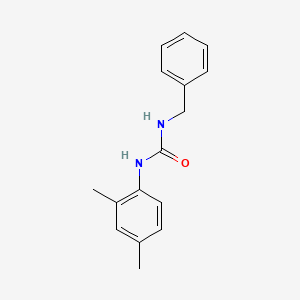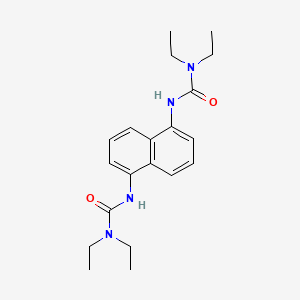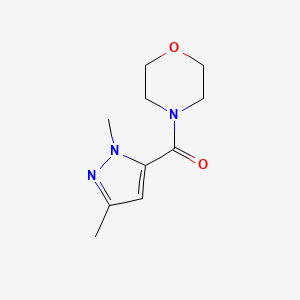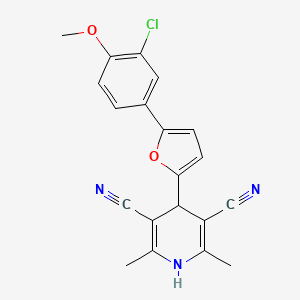
(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Carbamate de benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoéthyl) est un composé organique complexe qui présente un groupe benzyle, un fragment indole et un groupe fonctionnel carbamate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-Carbamate de benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoéthyl) implique généralement plusieurs étapes :
Formation du dérivé indole : Le fragment indole peut être synthétisé par synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Formation de la liaison peptidique : Le dérivé indole est ensuite couplé à un dérivé d'acide aminé en utilisant des réactifs de couplage peptidique tels que la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).
Formation du carbamate : La dernière étape consiste à former le groupe carbamate en faisant réagir l'intermédiaire avec le chloroformiate de benzyle en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de synthétiseurs de peptides automatisés et de réacteurs à écoulement continu pour améliorer le rendement et la pureté tout en réduisant le temps de production et les coûts.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du fragment indole, en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe benzyle, où des nucléophiles comme les amines ou les thiols peuvent remplacer le groupe benzyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Oxydation : Dérivés indoliques oxydés.
Réduction : Dérivés carbamates réduits.
Substitution : Dérivés benzyliques substitués.
Applications de la recherche scientifique
(S)-Carbamate de benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoéthyl) a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
Biochimie : Le composé est utilisé dans l'étude des interactions enzyme-substrat et de la liaison protéine-ligand.
Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (S)-Carbamate de benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoéthyl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le fragment indole peut interagir avec les résidus aromatiques des protéines, tandis que le groupe carbamate peut former des liaisons hydrogène avec les résidus d'acides aminés. Ces interactions peuvent moduler l'activité de la protéine cible, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biochemistry: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Carbamate de benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoéthyl) : présente des similitudes avec d'autres dérivés indoliques et composés carbamates, tels que :
Unicité
L'unicité du (S)-Carbamate de benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoéthyl) réside dans sa combinaison spécifique de groupes fonctionnels, ce qui lui permet d'interagir avec une large gamme de cibles biologiques. Cela en fait un composé polyvalent pour diverses applications dans la recherche scientifique.
Propriétés
Numéro CAS |
29738-86-1 |
|---|---|
Formule moléculaire |
C21H22N4O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
benzyl N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C21H22N4O4/c22-20(27)18(10-15-11-23-17-9-5-4-8-16(15)17)25-19(26)12-24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,23H,10,12-13H2,(H2,22,27)(H,24,28)(H,25,26)/t18-/m0/s1 |
Clé InChI |
WZILGSLFFWZTOV-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)

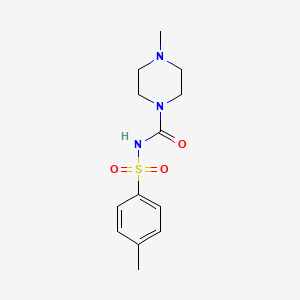
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)

